- Fused pyrimidinone and triazinone derivative as antifungal and/or antiparasitic agent, and method for the preparation thereof, World Intellectual Property Organization, , ,

Cas no 931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde)

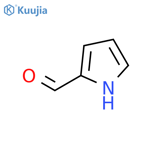

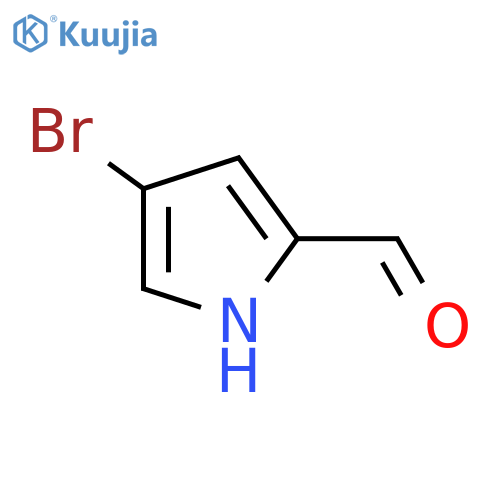

931-33-9 structure

Nome do Produto:4-Bromo-1H-pyrrole-2-carbaldehyde

4-Bromo-1H-pyrrole-2-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Bromo-1H-pyrrole-2-carbaldehyde

- 4-Bromo-2-pyrrolecarboxaldehyde

- 1H-Pyrrole-2-carboxaldehyde, 4-bromo-

- 4-bromo-1H-Pyrrole-2-carboxaldehyde

- 4-BROMOPYROLE-2-CARBOXALDEHYDE

- 4-BROMOPYRROLE-2-CARBOXALDEHYDE

- 1H-Pyrrole-2-carboxaldehyde,4-bromo

- 4-bromo-2-formylpyrrole

- 4-bromo-pyrrole-2-carbaldehyde

- RFQYNGQAZZSGFM-UHFFFAOYSA-N

- 4-bromopyrrole-2-carbaldehyde

- BCP05404

- SBB088835

- 4-Bromo-1H-pyrrole-2-carbaldehyde #

- 4-Bromo-1H-pyrrole-2-carboxaldehyde (ACI)

- Pyrrole-2-carboxaldehyde, 4-bromo- (7CI, 8CI)

- AKOS006230227

- SB63883

- DTXSID30344803

- SCHEMBL2362181

- CS-W020675

- MFCD02179586

- DB-079486

- SY031830

- Z1201621650

- PS-3316

- 4-Bromo-1H-pyrrole-2-carbaldehyde, AldrichCPR

- 931-33-9

- EN300-182953

- AQ-405/40279458

-

- MDL: MFCD02179586

- Inchi: 1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H

- Chave InChI: RFQYNGQAZZSGFM-UHFFFAOYSA-N

- SMILES: O=CC1NC=C(Br)C=1

Propriedades Computadas

- Massa Exacta: 172.94800

- Massa monoisotópica: 172.94763g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 8

- Contagem de Ligações Rotativas: 1

- Complexidade: 96.4

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 32.9

- XLogP3: 1.2

Propriedades Experimentais

- PSA: 32.86000

- LogP: 1.58970

4-Bromo-1H-pyrrole-2-carbaldehyde Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302

- Declaração de Advertência: P280-P305+P351+P338

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Inert atmosphere,2-8°C

4-Bromo-1H-pyrrole-2-carbaldehyde Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Bromo-1H-pyrrole-2-carbaldehyde Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067429-10g |

4-Bromo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 98% | 10g |

¥396.00 | 2024-04-25 | |

| eNovation Chemicals LLC | K39302-25g |

4-bromo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 97% | 25g |

$874 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067429-25g |

4-Bromo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 98% | 25g |

¥915.00 | 2024-04-25 | |

| abcr | AB234458-5 g |

4-Bromo-1H-pyrrole-2-carboxaldehyde; . |

931-33-9 | 5 g |

€133.10 | 2023-07-20 | ||

| eNovation Chemicals LLC | D566555-250g |

4-Bromo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 97% | 250g |

$3000 | 2023-08-31 | |

| abcr | AB234458-10g |

4-Bromo-1H-pyrrole-2-carboxaldehyde; . |

931-33-9 | 10g |

€122.50 | 2025-02-19 | ||

| eNovation Chemicals LLC | D519508-1g |

4-BroMo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 97% | 1g |

$380 | 2024-05-24 | |

| Apollo Scientific | OR10388-1g |

4-Bromo-1H-pyrrole-2-carboxaldehyde |

931-33-9 | 1g |

£150.00 | 2023-06-14 | ||

| TRC | B686860-1g |

4-Bromo-2-pyrrolecarboxaldehyde |

931-33-9 | 1g |

$ 207.00 | 2023-04-18 | ||

| Apollo Scientific | OR10388-100mg |

4-Bromo-1H-pyrrole-2-carboxaldehyde |

931-33-9 | 100mg |

£15.00 | 2025-02-19 |

4-Bromo-1H-pyrrole-2-carbaldehyde Método de produção

Método de produção 1

Método de produção 2

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 6.5 h, -78 °C; -78 °C → 0 °C

Referência

- Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of sulphone-based CRTh2 antagonists, European Journal of Medicinal Chemistry, 2016, 113, 102-133

Método de produção 3

Método de produção 4

Condições de reacção

1.1 Reagents: Hydrogen bromide Solvents: Dimethyl sulfoxide , Water ; 2 h, 50 °C; 50 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt

Referência

- Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions, Journal of Chemical Research, 2014, 38(10), 593-596

Método de produção 5

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 15 min, 0 °C

Referência

- Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process, RSC Advances, 2021, 11(41), 25624-25627

Método de produção 6

Método de produção 7

Método de produção 8

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: N-Bromosuccinimide ; 15 min, 0 °C; 0 °C → rt

1.2 Reagents: N-Bromosuccinimide ; 15 min, 0 °C; 0 °C → rt

Referência

- Refined syntheses of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocks, Journal of Porphyrins and Phthalocyanines, 2009, 13(10), 1098-1110

Método de produção 9

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; rt → -70 °C; -70 °C; 1 h, -78 °C

1.2 Reagents: Hexane , Water ; -78 °C → rt

1.3 Solvents: Tetrahydrofuran , Hexane ; 1 h, rt

1.2 Reagents: Hexane , Water ; -78 °C → rt

1.3 Solvents: Tetrahydrofuran , Hexane ; 1 h, rt

Referência

- Preparation of quinazoline derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,

Método de produção 10

Método de produção 11

Método de produção 12

Método de produção 13

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; rt → -78 °C

1.2 Reagents: N-Bromosuccinimide ; 1 h, -78 °C

1.3 Solvents: Hexane , Water ; -78 °C; -78 °C → rt

1.2 Reagents: N-Bromosuccinimide ; 1 h, -78 °C

1.3 Solvents: Hexane , Water ; -78 °C; -78 °C → rt

Referência

- Synthetic chlorins bearing auxochromes at the 3- and 13-positions, Journal of Organic Chemistry, 2006, 71(11), 4092-4102

Método de produção 14

Método de produção 15

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; rt → -78 °C; 1 h, -78 °C

1.2 Reagents: Hexane , Water ; -78 °C → 0 °C

1.2 Reagents: Hexane , Water ; -78 °C → 0 °C

Referência

- Synthesis of chlorins and phorbines with enhanced red spectral features for use in photodynamic therapy or in solar cells, World Intellectual Property Organization, , ,

Método de produção 16

Método de produção 17

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; 10 min, -78 °C; 5 h, -78 °C → rt

1.2 Reagents: Potassium bisulfate Solvents: Water ; rt

1.2 Reagents: Potassium bisulfate Solvents: Water ; rt

Referência

- Preparation of tambjamines and B-ring functionalized prodiginines as potent antimalarials, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; 10 min, -78 °C; 5 h, -78 °C → rt

1.2 Reagents: Potassium bisulfate Solvents: Water

1.2 Reagents: Potassium bisulfate Solvents: Water

Referência

- Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials, Journal of Medicinal Chemistry, 2015, 58(18), 7286-7309

Método de produção 19

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 0 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Referência

- Design, Sustainable Synthesis, and Programmed Reactions of Templated N-Heteroaryl-Fused Vinyl Sultams, Journal of Organic Chemistry, 2017, 82(18), 9350-9359

Método de produção 20

Método de produção 21

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 h, -78 °C

Referência

- Iterative Suzuki-Miyaura Cross-coupling/Bromo-desilylation Reaction Sequences for the Assembly of Chemically Well-defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of Connectivity, Chemistry - An Asian Journal, 2020, 15(19), 3059-3081

4-Bromo-1H-pyrrole-2-carbaldehyde Raw materials

4-Bromo-1H-pyrrole-2-carbaldehyde Preparation Products

4-Bromo-1H-pyrrole-2-carbaldehyde Literatura Relacionada

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde) Produtos relacionados

- 2098091-55-3(3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile)

- 2001897-03-4(2-(4-bromo-2,3-difluorophenyl)-2-fluoroacetic acid)

- 2097952-12-8((3-Aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone)

- 1012341-50-2(LCZ696 inter.)

- 1128112-24-2(3,4-dimethoxy-7-methyl-bicyclo[4.2.0]octa-1,3,5-trien-7-amine)

- 1805853-18-2(3-Bromo-1-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-1-one)

- 1804516-24-2(2,3-Dichloro-5-methylbenzoyl chloride)

- 2286326-40-5(8-Arm PEG-MAL)

- 106-37-6(1,4-Dibromobenzene)

- 897621-55-5(2-(3-methylphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:931-33-9)4-Bromo-1H-pyrrole-2-carbaldehyde

Pureza:99%

Quantidade:100g

Preço ($):341.0